molecular formula C20H40O2 B12604796 9-(Hydroxymethyl)nonadecan-10-one CAS No. 891202-41-8

9-(Hydroxymethyl)nonadecan-10-one

Cat. No.: B12604796
CAS No.: 891202-41-8
M. Wt: 312.5 g/mol
InChI Key: FSRGTHLEMHGOFV-UHFFFAOYSA-N
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Description

9-(Hydroxymethyl)nonadecan-10-one is an organic compound with the molecular formula C20H40O2 It is characterized by the presence of a hydroxymethyl group attached to the ninth carbon of a nonadecan-10-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hydroxymethyl)nonadecan-10-one typically involves multi-step organic reactions. One common method includes the oxidation of a precursor alcohol to form the ketone group, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output. The choice of raw materials and reaction conditions is critical to achieving consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

9-(Hydroxymethyl)nonadecan-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 9-(carboxymethyl)nonadecan-10-one.

    Reduction: Formation of 9-(hydroxymethyl)nonadecan-10-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(Hydroxymethyl)nonadecan-10-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(Hydroxymethyl)nonadecan-10-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    10-Nonadecanone: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    9-(Hydroxymethyl)octadecan-10-one: Similar structure but with a shorter hydrocarbon chain, affecting its physical and chemical characteristics.

Uniqueness

9-(Hydroxymethyl)nonadecan-10-one is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

891202-41-8

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

9-(hydroxymethyl)nonadecan-10-one

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-20(22)19(18-21)16-14-12-10-8-6-4-2/h19,21H,3-18H2,1-2H3

InChI Key

FSRGTHLEMHGOFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C(CCCCCCCC)CO

Origin of Product

United States

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